molecular formula C7H9BO3 B2878762 4-(Methoxy-d3)phenylboronic acid CAS No. 1398503-83-7

4-(Methoxy-d3)phenylboronic acid

Cat. No.: B2878762
CAS No.: 1398503-83-7
M. Wt: 154.97
InChI Key: VOAAEKKFGLPLLU-FIBGUPNXSA-N
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Description

4-(Methoxy-d3)phenylboronic acid is a deuterated derivative of 4-methoxyphenylboronic acid. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group at the para position. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxy-d3)phenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with deuterated reagents. One common method is the exchange reaction using deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxy-d3)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the methoxy group.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Methoxy-d3)phenylboronic acid is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: 4-(Methoxy-d3)phenylboronic acid is unique due to the presence of deuterium atoms, which provide isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction mechanisms.

Properties

IUPAC Name

[4-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAEKKFGLPLLU-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)B(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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